m-tert-Butylphenyl methylcarbamate

Insecticide Contact Toxicity Anopheles gambiae

m-tert-Butylphenyl methylcarbamate (CAS 780-11-0), also known as Terbam, is an aryl N-methylcarbamate insecticide within the phenyl methylcarbamate class. Its core chemical structure features a meta-tert-butyl substitution on the phenyl ring, which confers distinct steric and hydrophobic properties that influence its interaction with the acetylcholinesterase (AChE) active site.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 780-11-0
Cat. No. B1585250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-tert-Butylphenyl methylcarbamate
CAS780-11-0
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OC(=O)NC
InChIInChI=1S/C12H17NO2/c1-12(2,3)9-6-5-7-10(8-9)15-11(14)13-4/h5-8H,1-4H3,(H,13,14)
InChIKeyFSJYRLHKLVGCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-tert-Butylphenyl Methylcarbamate (CAS 780-11-0): Baseline Chemical and Functional Identity for Scientific Procurement


m-tert-Butylphenyl methylcarbamate (CAS 780-11-0), also known as Terbam, is an aryl N-methylcarbamate insecticide within the phenyl methylcarbamate class [1]. Its core chemical structure features a meta-tert-butyl substitution on the phenyl ring, which confers distinct steric and hydrophobic properties that influence its interaction with the acetylcholinesterase (AChE) active site . The compound functions as a reversible AChE inhibitor, a mechanism common to carbamate insecticides, but its specific substitution pattern determines its unique potency, selectivity, and metabolic profile relative to ortho-, para-, and di-substituted analogs [2]. This guide is intended to provide procurement specialists and scientific end-users with a data-driven, comparator-focused analysis of this compound's quantifiable differentiators, enabling informed selection over closely related alternatives.

Why m-tert-Butylphenyl Methylcarbamate (Terbam) Cannot Be Simply Substituted by In-Class Isomers or Alternative Carbamates


The class of phenyl methylcarbamates exhibits pronounced structure-activity relationships (SAR) wherein the position and nature of substituents on the phenyl ring dictate key performance parameters such as insecticidal potency, species selectivity, and metabolic fate [1]. While o-tert-butylphenyl methylcarbamate (CAS 2626-81-5) and p-tert-butylphenyl methylcarbamate (CAS 2626-83-7) share the same molecular formula and core scaffold, their spatial arrangement alters fit within the hydrophobic gorge of insect AChE, resulting in divergent inhibition kinetics and toxicity profiles [2]. Furthermore, m-tert-butylphenyl methylcarbamate demonstrates a unique balance of high intrinsic toxicity to target pests and a defined, albeit moderate, selectivity profile that distinguishes it from both the highly selective but less potent class II carbamates and the broadly toxic but less selective commercial standards [3]. Consequently, substitution without empirical validation introduces unacceptable risk in applications where specific potency thresholds, resistance profiles, or off-target toxicity margins are critical. The quantitative evidence presented below substantiates these non-interchangeable characteristics.

m-tert-Butylphenyl Methylcarbamate (CAS 780-11-0): Quantitative Differentiation Evidence Versus Key Comparators


Tarsal Contact Toxicity (LC50) Against Susceptible Anopheles gambiae: Terbam Matches Propoxur and Outperforms Aldicarb

In standardized tarsal contact assays against the susceptible G3 strain of the malaria vector Anopheles gambiae, Terbam (m-tert-butylphenyl methylcarbamate) exhibits an LC50 of 37 µg/mL (95% CI: 14–60 µg/mL) [1]. This potency is statistically equivalent to that of the widely used agricultural insecticide propoxur (LC50 = 39 µg/mL, 95% CI: 32–45 µg/mL) [2]. In contrast, the oxime carbamate aldicarb is significantly less potent in the same assay (LC50 = 70 µg/mL, 95% CI: 66–74 µg/mL) [3]. This demonstrates Terbam's high intrinsic insecticidal activity against a key disease vector, positioning it as a potent baseline scaffold for further derivatization.

Insecticide Contact Toxicity Anopheles gambiae LC50

Cross-Resistance Profile: Terbam Exhibits Complete Loss of Efficacy Against Carbamate-Resistant Anopheles gambiae (Akron Strain)

Against the carbamate-resistant Akron strain of Anopheles gambiae, which carries the G119S AChE mutation, Terbam shows an LC50 exceeding 5,000 µg/mL with less than 10% mortality at this concentration [1]. This is a >130-fold increase in LC50 relative to the susceptible G3 strain [2]. This resistance profile is shared with other phenyl methylcarbamates bearing a benzene ring core, including propoxur (resistance ratio >130), bendiocarb (>310), carbofuran (>310), and carbaryl (>120) [3]. In stark contrast, the oxime carbamate aldicarb retains efficacy against the Akron strain with an LC50 of 32 µg/mL and a resistance ratio of only 0.5 [4]. This marked difference in cross-resistance patterns underscores the critical importance of structural class selection in resistance management strategies.

Insecticide Resistance Cross-Resistance Anopheles gambiae Akron strain

Mammalian Acute Oral Toxicity (Mouse LD50): Terbam is 6.8-Fold More Toxic than Butacarb (3,5-di-tert-butylphenyl methylcarbamate)

The acute oral toxicity of m-tert-butylphenyl methylcarbamate in mice is reported as an LD50 of 470 mg/kg [1]. This classifies the compound as 'highly toxic' [2]. In comparison, the structurally related but more sterically hindered analog, 3,5-di-tert-butylphenyl methylcarbamate (Butacarb, CAS 2655-19-8), exhibits a significantly lower acute mammalian toxicity, with reported oral LD50 values of 3200 mg/kg in mice [3] and >4000 mg/kg in rats [4]. This represents an approximate 6.8-fold difference in mammalian toxicity between the mono- and di-substituted tert-butylphenyl methylcarbamates. The difference is attributed to the increased steric bulk of the 3,5-di-tert-butyl substitution, which impairs binding to mammalian AChE and/or alters metabolic detoxification pathways [5].

Mammalian Toxicology LD50 Selectivity Safety

Metabolic Fate: Distinct Hydroxylation Patterns Differentiate Terbam from Butacarb

Metabolic studies in both insects and mice reveal that m-tert-butylphenyl methylcarbamate undergoes hydroxylation at both the tert-butyl group and the N-methyl group [1]. The major phenolic metabolite identified is m-(β-hydroxy-tert-butyl)phenol [2]. In contrast, the metabolic degradation of Butacarb (3,5-di-tert-butylphenyl methylcarbamate) also involves N-methyl hydroxylation and hydroxylation on the tert-butyl groups, but notably, ring hydroxylation does not occur, and the N-methyl oxidation is less prominent compared to Terbam [3]. This indicates that the presence of the additional tert-butyl group in Butacarb sterically shields the phenyl ring and alters the regioselectivity of cytochrome P450-mediated oxidation [4]. These divergent metabolic pathways have direct implications for the compounds' persistence in the environment and their potential for bioaccumulation in non-target organisms.

Metabolism Detoxification Hydroxylation Biotransformation

Species Selectivity Profile: Terbam's Potency is Accompanied by Lower AChE Selectivity Compared to Optimized Class II Carbamates

A comprehensive study of aryl N-methylcarbamate AChE inhibitors categorized Terbam (9c) as a Class I carbamate, defined by C3-substitution [1]. While Class I carbamates like Terbam are highly toxic to Anopheles gambiae, they exhibit lower species selectivity between insect and human AChE compared to optimized Class II carbamates (C2-substituted) [2]. For example, a Class II carbamate, 2'-(2-ethylbutoxy)phenyl N-methylcarbamate (9bd*), achieved an extraordinary selectivity of 570-fold (± 72) for AgAChE over hAChE [3]. In contrast, Terbam and its C3-substituted analogs were 'less selective than many of the class II carbamates' [4]. This establishes Terbam as a potent but less selective scaffold, a critical differentiator for researchers seeking either high-potency tools or, conversely, safer insecticides with a wider therapeutic index.

Selectivity Acetylcholinesterase Anopheles gambiae Human AChE

m-tert-Butylphenyl Methylcarbamate (Terbam): Evidence-Based Application Scenarios for Scientific and Industrial Users


Positive Control and Scaffold for High-Potency Carbamate Insecticide Development

Given its high intrinsic contact toxicity (LC50 = 37 µg/mL against susceptible An. gambiae), which is on par with the commercial standard propoxur (LC50 = 39 µg/mL) [1], Terbam serves as an excellent positive control and baseline scaffold in insecticide discovery programs. Researchers can use Terbam to benchmark the potency of novel AChE inhibitors and to explore structure-activity relationships (SAR) aimed at improving upon its core structure, for instance, by introducing substituents that enhance selectivity or overcome G119S-mediated resistance [2].

Diagnostic Tool for G119S-Mediated Carbamate Resistance in Anopheles gambiae

Terbam's complete loss of efficacy against the Akron strain of An. gambiae (LC50 >5,000 µg/mL, resistance ratio >130) [3] makes it a highly sensitive diagnostic probe for detecting the presence of the G119S AChE mutation in field populations. By comparing the LC50 values of a field strain against a susceptible reference strain (e.g., G3), researchers and vector control programs can rapidly assess the prevalence and impact of this critical resistance mechanism, informing insecticide rotation and resistance management strategies [4].

Reference Standard for Mammalian Toxicity Studies of tert-Butylphenyl Carbamates

With a well-defined acute oral LD50 of 470 mg/kg in mice [5], Terbam serves as a benchmark for assessing the mammalian safety profile of new analogs within the tert-butylphenyl methylcarbamate series. Its toxicity, which is approximately 6.8-fold higher than that of the di-substituted analog Butacarb (LD50 3200 mg/kg in mice) [6], provides a clear reference point for evaluating how structural modifications (e.g., additional steric bulk, halogenation) impact off-target vertebrate toxicity. This is essential for prioritizing lead compounds with improved therapeutic indices.

Model Substrate for Metabolic and Environmental Fate Studies of Aryl Methylcarbamates

The elucidated metabolic pathway of Terbam, involving hydroxylation of both the tert-butyl and N-methyl groups to form m-(β-hydroxy-tert-butyl)phenol as a major metabolite [7], provides a defined model system for studying the biotransformation of aryl methylcarbamates. This knowledge is directly applicable to predicting the environmental persistence and potential bioaccumulation of related compounds [8]. For example, the metabolic differences observed between Terbam and Butacarb (which lacks ring hydroxylation) [9] can be used to design analogs with tailored environmental stability or to interpret toxicokinetic data in non-target organisms.

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